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Compound of Interest

Compound Name:
1-(4-Bromo-2-

methylphenyl)ethanone

Cat. No.: B1291378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Bromo-2-methylphenyl)ethanone is an aromatic ketone of interest in organic synthesis

and medicinal chemistry. Its structural characterization is crucial for confirming its identity and

purity. This technical guide provides a summary of the expected spectroscopic data for this

compound based on analogous structures and general spectroscopic principles. While specific

experimental data for 1-(4-Bromo-2-methylphenyl)ethanone is not readily available in public

databases, this guide offers predicted values and general experimental protocols for its

analysis.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-(4-Bromo-2-
methylphenyl)ethanone. These predictions are based on the analysis of structurally similar

compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Bromo-2-methylphenyl)ethanone
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.5 Singlet 3H -COCH₃

~ 2.4 Singlet 3H Ar-CH₃

~ 7.3 - 7.6 Multiplet 3H Aromatic Protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Bromo-2-methylphenyl)ethanone

Chemical Shift (δ, ppm) Assignment

~ 200 C=O

~ 140 Aromatic C-Br

~ 138 Aromatic C-CH₃

~ 132 Aromatic CH

~ 130 Aromatic CH

~ 128 Aromatic CH

~ 125 Aromatic C-C=O

~ 30 -COCH₃

~ 21 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-(4-Bromo-2-methylphenyl)ethanone
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 Medium Aromatic C-H stretch

~ 2920 Medium Aliphatic C-H stretch

~ 1685 Strong C=O stretch (conjugated)

~ 1590, 1470 Medium-Strong Aromatic C=C stretch

~ 1250 Strong C-C(=O)-C stretch

~ 820 Strong C-H out-of-plane bend

~ 600 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-(4-Bromo-2-methylphenyl)ethanone

m/z Relative Intensity Assignment

212/214 High
[M]⁺ and [M+2]⁺ (due to ⁷⁹Br/

⁸¹Br isotopes)

197/199 High [M-CH₃]⁺

170/172 Medium [M-C₂H₂O]⁺

118 Medium [M-Br-CO]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

43 High [CH₃CO]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromo-2-
methylphenyl)ethanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a

pulse angle of 30-45 degrees.

¹³C NMR Acquisition:

Use a broadband probe to acquire the proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR.

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

Typically, scan the region from 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty sample holder before running the sample.
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Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as Gas Chromatography (GC-MS) or direct infusion.

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the mass spectrum for the molecular ion peak and characteristic

fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-(4-Bromo-2-methylphenyl)ethanone.
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Caption: Workflow for Spectroscopic Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1291378?utm_src=pdf-body
https://www.benchchem.com/product/b1291378?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Data of 1-(4-Bromo-2-
methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291378#1-4-bromo-2-methylphenyl-ethanone-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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